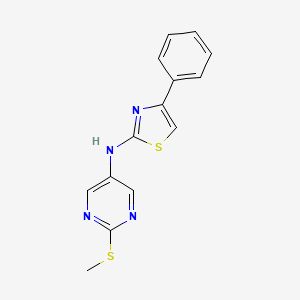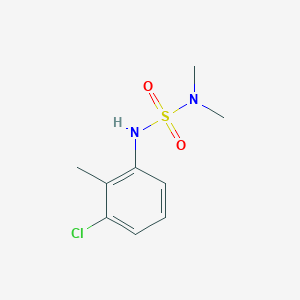
N'-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a dimethylsulfuric diamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide typically involves the reaction of 3-chloro-2-methylphenylamine with dimethylsulfuric diamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification methods, such as recrystallization or chromatography, are employed to isolate the compound from impurities.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparación Con Compuestos Similares
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfuric diamide can be compared with other similar compounds, such as:
N’-(3-chloro-2-methylphenyl)-N,N-dimethylsulfonamide: Similar structure but with a sulfonamide group instead of a sulfuric diamide group.
N’-(3-chloro-2-methylphenyl)-N,N-dimethylcarbamate: Contains a carbamate group instead of a sulfuric diamide group.
N’-(3-chloro-2-methylphenyl)-N,N-dimethylthiourea: Features a thiourea group in place of the sulfuric diamide group.
Propiedades
Fórmula molecular |
C9H13ClN2O2S |
|---|---|
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
1-chloro-3-(dimethylsulfamoylamino)-2-methylbenzene |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-8(10)5-4-6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Clave InChI |
AQRQPJCMYDZGBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NS(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
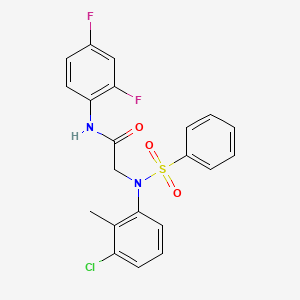
![(2-Methoxyethyl)[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12451801.png)
![[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)

![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
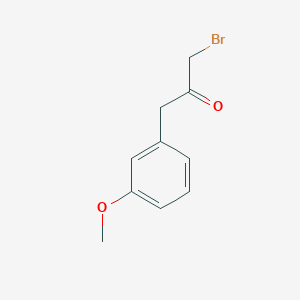
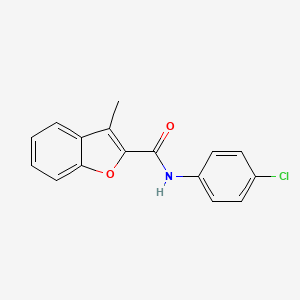
![2-fluoro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12451855.png)
